PropanaMide, N-(4-iodophenyl)-2-Methyl-
Description
IUPAC Nomenclature and Systematic Classification
The compound N-(4-iodophenyl)-2-methylpropanamide is systematically named according to IUPAC rules as 2-methyl-N-(4-iodophenyl)propanamide . This nomenclature prioritizes the longest carbon chain containing the principal functional group (propanamide), with substituents ordered alphabetically. The parent chain is a three-carbon amide (propanamide), modified by a methyl group at position 2 and a 4-iodophenyl group attached to the nitrogen atom. The molecular formula is C₁₀H₁₂INO , with a molecular weight of 289.12 g/mol .
The structural hierarchy follows:
- Propanamide backbone : Three-carbon chain with a terminal amide group (-CONH₂).
- Methyl substituent : At position 2 of the propanamide chain.
- 4-iodophenyl group : Attached to the amide nitrogen, with iodine at the para position of the benzene ring.
The SMILES representation, CC(C)C(=O)NC₁=CC=C(C=C₁)I , captures the branching and substitution pattern.
Molecular Geometry and Conformational Analysis
The molecular geometry of N-(4-iodophenyl)-2-methylpropanamide is influenced by steric and electronic interactions. Key features include:
- Amide group planarity : The C=O and N-H groups lie in a plane due to partial double-bond character in the C-N bond, stabilized by resonance.
- Methyl group orientation : The 2-methyl substituent induces steric hindrance, favoring a staggered conformation to minimize van der Waals repulsions with the adjacent amide group.
- Iodophenyl ring orientation : The bulky iodine atom at the para position restricts free rotation of the phenyl ring, leading to a preferred dihedral angle of ~30° relative to the amide plane, as observed in analogous halogenated aromatics.
Computational models suggest that the lowest-energy conformation involves a syn-periplanar arrangement of the methyl group and amide oxygen, reducing torsional strain.
Crystallographic Studies and X-ray Diffraction Data
While direct crystallographic data for N-(4-iodophenyl)-2-methylpropanamide are limited, analogous compounds provide insights. For example, the crystal structure of N-(4-chlorophenyl)-2-methylpropanamide (space group P2₁/c) reveals:
- Hydrogen bonding : N-H···O interactions between amide groups (2.89 Å) form infinite chains along the b-axis.
- Halogen packing : Iodine atoms participate in Type-I halogen interactions (C-I···π, 3.50 Å), stabilizing the lattice.
Hypothetical powder X-ray diffraction (XRD) patterns for N-(4-iodophenyl)-2-methylpropanamide can be predicted using the Scherrer equation:
$$
t = \frac{0.9 \lambda}{\sqrt{B^2M - B^2s} \cos \theta}
$$
where $$ \lambda $$ is the X-ray wavelength (1.5406 Å for Cu-Kα), and $$ BM $$, $$ Bs $$ are peak widths.
Comparative Structural Analysis with Halogenated Propanamide Derivatives
The structural and electronic effects of halogen substitution are summarized below:
Key trends :
- Halogen size : Larger halogens (I > Br > Cl > F) increase molecular volume, reducing solubility in polar solvents.
- Electronegativity : Higher electronegativity (F > Cl > Br > I) enhances hydrogen-bond acceptor capacity at the amide oxygen.
- Crystal packing : Iodine’s polarizability promotes halogen bonding, whereas fluorine favors dipole-dipole interactions.
Properties
CAS No. |
161204-67-7 |
|---|---|
Molecular Formula |
C10H12INO |
Molecular Weight |
289.11285 |
Synonyms |
PropanaMide, N-(4-iodophenyl)-2-Methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural analogs and their properties:
Substituent Effects on Bioactivity
- Halogen Influence: Evidence suggests that halogen size (e.g., iodine vs.
- Methyl vs. Methoxy : The 2-methyl group in the target compound likely increases lipophilicity compared to methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)-2-methylpropanamide ), which may favor membrane permeability but reduce aqueous solubility .
Preparation Methods
Buchwald-Hartwig Amination
Aryl halides (e.g., 4-iodobromobenzene) undergo coupling with 2-methylpropanamide in the presence of a palladium catalyst. A representative protocol involves:
-
Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2.0 equiv)
This method achieves moderate yields (50–60%) due to competing side reactions, such as homo-coupling of the aryl halide.
Ullmann-Type Coupling
Copper-mediated coupling offers a lower-cost alternative. A mixture of 4-iodoiodobenzene, 2-methylpropanamide, CuI (20 mol%), and 1,10-phenanthroline (40 mol%) in DMF at 120°C for 48 hours yields the target compound in 45–55% yield.
The introduction of the 2-methyl group can be accomplished via alkylation of a propanamide precursor, as demonstrated in the synthesis of 2,2-dimethylcyanoacetamide.
Sodium Hydride-Mediated Methylation
Adapted from Patent CN103145585A:
-
Deprotonation : N-(4-Iodophenyl)propanamide (1.0 equiv) is treated with NaH (2.2 equiv) in THF at −25°C.
-
Methylation : Methyl iodide (2.2 equiv) is added dropwise, followed by warming to 45°C for 2 hours.
-
Work-Up : The reaction is quenched with saturated NH₄Cl, extracted with CH₂Cl₂, and crystallized (ethyl acetate/hexane).
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | −25°C → 45°C | 78 |
| Methylating Agent | Dimethyl sulfate | 82 |
| Solvent | THF | 85 |
Table 1. Summary of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Amidation | Simple, one-step | Low nucleophilicity of 4-iodoaniline | 65–78 |
| Buchwald-Hartwig | High functional group tolerance | Expensive catalysts | 50–60 |
| Sodium Hydride Methylation | Scalable, high yields | Requires anhydrous conditions | 78–85 |
Q & A
Q. Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of N-(4-iodophenyl)-2-methylpropanamide derivatives?
- Methodology :
- Fragment-Based Design : Synthesize analogs with modified substituents (e.g., halogens, methyl groups) on the phenyl ring.
- Free-Wilson Analysis : Quantify contributions of substituents to activity .
Q. What experimental designs validate the compound’s stability under physiological conditions (pH, temperature)?
- Methodology :
- Forced Degradation Studies : Expose to acidic (pH 2), basic (pH 9), and oxidative (HO) conditions. Monitor degradation via HPLC-MS .
Q. Q. How can researchers investigate synergistic effects between N-(4-iodophenyl)-2-methylpropanamide and other therapeutic agents?
- Methodology :
- Isobolographic Analysis : Determine combination indices (CI) in cell viability assays.
- Mechanistic Profiling : Use transcriptomics/proteomics to identify overlapping pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
